7-Ketolithocholic methyl ester belongs to the class of bile acids, which are steroid acids found predominantly in the bile of mammals. It is an intermediate in the conversion process from chenodeoxycholic acid to ursodeoxycholic acid, often synthesized through chemical reactions involving various organic solvents and electrolytic methods .
The synthesis of 7-ketolithocholic methyl ester can be achieved through several methods, with electrochemical oxidation being one of the most notable. The process typically involves the following steps:
This method offers advantages such as reduced environmental impact and simplified operational conditions compared to traditional synthesis methods .
The molecular structure of 7-ketolithocholic methyl ester can be characterized as follows:
Spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (NMR), and carbon-13 NMR are commonly employed to confirm its structure .
7-Ketolithocholic methyl ester is involved in several chemical reactions:
These reactions are critical for understanding its metabolic pathways and potential applications in medicine.
The mechanism by which 7-ketolithocholic methyl ester functions primarily revolves around its role as a precursor in bile acid metabolism. When administered, it can facilitate:
The electrochemical reduction process specifically enhances its conversion efficiency while minimizing by-products .
The physical and chemical properties of 7-ketolithocholic methyl ester include:
These properties are essential for its application in pharmaceutical formulations .
7-Ketolithocholic methyl ester has several scientific applications:
7-Ketolithocholic methyl ester serves as the direct synthetic precursor to ursodeoxycholic acid (3α,7β-dihydroxy-5β-cholan-24-oic acid), a first-line therapeutic agent for cholestatic liver diseases. This transformation occurs via stereoselective reduction of the C7 ketone group to yield the 7β-hydroxy configuration characteristic of ursodeoxycholic acid. In vivo metabolic studies using isotopic labeling have demonstrated that 7-ketolithocholic acid undergoes reduction primarily in the hepatic compartment to form ursodeoxycholic acid through an enzymatic pathway dependent on hepatic 7β-hydroxysteroid dehydrogenase activity. This biochemical pathway represents a significant endogenous route for ursodeoxycholic acid formation, particularly during therapeutic administration of chenodeoxycholic acid, which undergoes oxidation to 7-ketolithocholic acid as an intermediate before reduction to ursodeoxycholic acid [1] [4].
The significance of 7-ketolithocholic methyl ester extends further to the industrial synthesis of obeticholic acid (6α-ethyl-chenodeoxycholic acid), a farnesoid X receptor agonist approved for primary biliary cholangitis. The synthetic sequence involves the alkylation of the methyl ester derivative at the C6 position prior to stereoselective reduction of the C7 ketone. This strategic manipulation exploits the electron-withdrawing nature of the C7 carbonyl to facilitate enolate formation at C6, enabling the introduction of the ethyl substituent essential for obeticholic acid's enhanced receptor affinity. Without the C7 ketone activation provided by the 7-ketolithocholic methyl ester intermediate, this regioselective alkylation would be synthetically challenging [3] [4].
Table 1: Biotransformation Pathways of 7-Ketolithocholic Methyl Ester to Therapeutic Bile Acids
Target Therapeutic | Chemical Transformation | Key Reagents/Conditions | Functionality Introduced |
---|---|---|---|
Ursodeoxycholic Acid | Stereoselective C7 reduction | NaBH₄ with CeCl₃ catalyst | 7β-hydroxyl configuration |
Obeticholic Acid | C6 ethylation followed by C7 reduction | LDA, CH₃CH₂I, then stereoselective reduction | 6α-ethyl group, 7α-hydroxyl |
Nor-ursodeoxycholic Acid | Side chain shortening | Barbier-Wieland degradation | C23 shortened side chain |
The methyl ester group in 7-ketolithocholic methyl ester provides crucial protection of the carboxylic acid functionality during multi-step synthetic sequences, preventing undesirable side reactions and enhancing the overall yield of target compounds. This protective strategy is particularly valuable in Grignard reactions and other organometallic transformations employed in bile acid analog synthesis. For example, the synthesis of 7β-methyl-ursocholic acid derivatives—potential cholelitholytic agents—utilizes 7-ketolithocholic methyl ester as the starting material for nucleophilic addition of methyl magnesium iodide. This reaction proceeds through a chelated transition state that favors equatorial attack, yielding the 7β-methyl configuration essential for maintaining the molecule's hydrophilic properties [3].
Modern synthetic approaches exploit the C7 ketone for Baeyer-Villiger oxidations to produce novel steroidal lactones with potential biological activities. Additionally, the methyl ester functionality allows for selective hydrolysis under mild basic conditions after completion of the transformations on the steroid nucleus, enabling the production of free bile acid analogs. This orthogonal protection strategy represents a cornerstone in the synthesis of complex bile acid derivatives designed to resist bacterial 7-dehydroxylation, a metabolic degradation pathway responsible for converting primary bile acids to potentially toxic secondary forms like lithocholic acid. The structural preservation afforded by synthetic modification at C7 significantly enhances the metabolic stability of therapeutic bile acids derived from this intermediate [3] [4].
In the human gastrointestinal ecosystem, 7-ketolithocholic methyl ester undergoes extensive microbial metabolism that profoundly influences its biological activity and therapeutic potential. Although the methyl ester form is primarily synthetic, upon hydrolysis by microbial esterases, the resulting 7-ketolithocholic acid becomes a substrate for bacterial hydroxysteroid dehydrogenases (HSDHs). These enzymes catalyze the stereospecific reduction of the C7 ketone to either the 7α-hydroxy (chenodeoxycholic acid) or 7β-hydroxy (ursodeoxycholic acid) configuration. The direction of this reduction depends on the redox state of the local microenvironment and the specific microbial species present. Clostridium absonum and Eubacterium aerofaciens predominantly produce ursodeoxycholic acid via 7β-HSDH activity, representing a critical pathway for endogenous ursodeoxycholic acid formation independent of hepatic synthesis [2] [4].
Conversely, certain pathogenic bacteria express 7α-HSDH that reduces 7-ketolithocholic acid to chenodeoxycholic acid, which may subsequently undergo bacterial 7α-dehydroxylation to form lithocholic acid—a hepatotoxic secondary bile acid. The microbial metabolism of this compound therefore exhibits profound implications for host physiology, as the balance between ursodeoxycholic acid formation (hepatoprotective) versus lithocholic acid formation (hepatotoxic) depends on the composition of the gut microbiota. This microbial transformation represents a key intersection between human metabolism and the gut microbiome, where microbial enzymes effectively alter the steroidal skeleton in ways that human enzymes cannot reverse [2] [4].
Table 2: Microbial Transformation Pathways of 7-Ketolithocholic Acid Derivatives
Microbial Species | Enzyme System | Primary Transformation | Resulting Metabolite |
---|---|---|---|
Clostridium absonum | 7β-hydroxysteroid dehydrogenase | Stereospecific ketone reduction | Ursodeoxycholic acid |
Eubacterium aerofaciens | 7β-hydroxysteroid dehydrogenase | Stereospecific ketone reduction | Ursodeoxycholic acid |
Bacteroides fragilis | 7α-hydroxysteroid dehydrogenase | Stereospecific ketone reduction | Chenodeoxycholic acid |
Clostridium sordellii | Bile acid inducible (bai) operon | 7α-dehydroxylation | Lithocholic acid |
Within mammalian hepatocytes, 7-ketolithocholic methyl ester, following de-esterification, integrates into the complex network of bile acid synthesis and recycling through enzymatic interconversion. The compound participates in the alternative (acidic) pathway of bile acid synthesis, bypassing the classical rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1). Instead, it undergoes reduction via hepatic 7β-hydroxysteroid dehydrogenase to form ursodeoxycholic acid or via 7α-hydroxysteroid dehydrogenase to form chenodeoxycholic acid. The relative activity of these competing reduction pathways determines the metabolic fate of this keto bile acid and significantly influences the overall composition of the bile acid pool [1] [2].
Isotopic tracer studies using [24-¹⁴C]-labeled compounds have revealed that 7-ketolithocholic acid administration suppresses endogenous bile acid synthesis by approximately 25% through feedback inhibition of CYP7A1. Simultaneously, it reduces biliary cholesterol secretion by 30-40%, thereby decreasing the cholesterol saturation index of bile from lithogenic levels (>1.0) to non-lithogenic levels (<1.0). This dual effect positions this compound as a key regulator of cholesterol homeostasis through its impact on both bile acid synthesis and cholesterol transport. The molecular mechanism involves farnesoid X receptor activation, though with lower potency than primary bile acids, and modulation of cholesterol 7α-hydroxylase expression via the fibroblast growth factor 19 signaling pathway. These enzymatic interconversions underscore the compound's significance as a metabolic regulator beyond its role as a synthetic intermediate [1] [4].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: